Calcium D-Galactonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

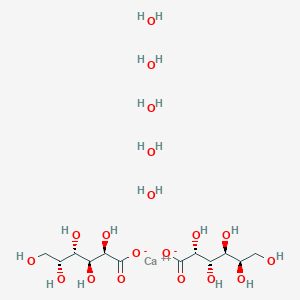

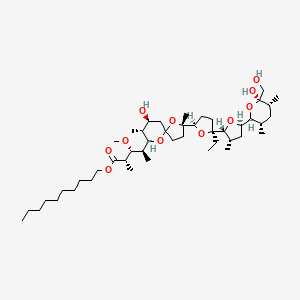

Calcium D-Galactonate is a calcium salt of a sugar acid, specifically derived from gluconic acid. This compound is known for its high solubility in water and is often used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Calcium D-Galactonate, also known as calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate or Calcium (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate pentahydrate, primarily targets the regulation of calcium levels in the body . It is used to treat conditions like hypocalcemia, which is a deficiency of calcium in the bloodstream .

Mode of Action

This compound interacts with its targets by providing a source of calcium ions. This interaction helps in moderating nerve and muscle performance via action potential threshold regulation . In the presence of D-galactonate, the transcriptional regulator DgoR binds to two inverted repeats overlapping the dgo promoter, inducing a conformational change in DgoR to derepress the dgo operon .

Biochemical Pathways

This compound affects the metabolism of D-galactonate in organisms like Escherichia coli. The dgo genes involved in its metabolism have been investigated, and it has been found that the deletion of dgoR accelerates the growth of E. coli in D-galactonate, along with the strong constitutive expression of dgo genes . This suggests that this compound plays a significant role in the D-galactonate metabolic pathway.

Pharmacokinetics

The ADME properties of this compound are crucial for understanding its bioavailability. The absorption of these salts is minimal unless chronic, high doses are given .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role in calcium regulation. By providing a source of calcium ions, it helps in moderating nerve and muscle performance . Furthermore, it has been found that the presence of D-galactonate protects DgoR against trypsin cleavage, suggesting a conformational change in DgoR induced by its interaction with D-galactonate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of D-galactonate is necessary for the interaction with the transcriptional regulator DgoR . Moreover, the bioavailability of this compound can be affected by the method of administration, with oral administration being the most common .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium D-Galactonate typically involves the neutralization of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the pentahydrate form of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where gluconic acid is reacted with calcium carbonate or calcium hydroxide under controlled temperature and pH conditions. The solution is then concentrated and crystallized to yield the pentahydrate form.

Chemical Reactions Analysis

Types of Reactions

Calcium D-Galactonate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Complexation Reactions: Typically involve metal ions such as iron, copper, or zinc.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: May involve reducing agents such as sodium borohydride.

Major Products Formed

Complexation: Formation of metal-gluconate complexes.

Oxidation: Conversion to gluconolactone or other oxidized derivatives.

Reduction: Formation of reduced sugar alcohols.

Scientific Research Applications

Chemistry

In chemistry, Calcium D-Galactonate is used as a chelating agent to bind metal ions in solution. This property is particularly useful in analytical chemistry for the determination of metal ion concentrations.

Biology

In biological research, this compound is used to stabilize enzymes and other proteins. Its ability to chelate metal ions helps in maintaining the structural integrity of these biomolecules.

Medicine

Medically, this compound is used as a calcium supplement. It is preferred due to its high solubility and bioavailability, making it an effective source of calcium for patients with deficiencies.

Industry

In industrial applications, this compound is used in the formulation of cleaning agents and detergents. Its chelating properties help in removing metal ions that can cause water hardness.

Comparison with Similar Compounds

Similar Compounds

- Calcium gluconate

- Calcium lactate

- Calcium citrate

Comparison

Compared to Calcium gluconate, Calcium D-Galactonate has a higher solubility in water, making it more effective in applications requiring rapid dissolution. Unlike Calcium lactate, it provides a higher calcium content per unit weight. Compared to Calcium citrate, it is less acidic, making it a better option for individuals with sensitive stomachs.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, such as high solubility and effective chelation, make it a valuable tool in various scientific and industrial processes.

Properties

IUPAC Name |

calcium;(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2/t2*2-,3+,4+,5-;;;;;;/m11....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-TYCUOJIBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)